Nebivolol

Description

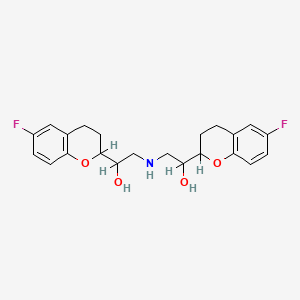

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHIRBRYDXPAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040556 | |

| Record name | Nebivolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nebivolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.091g/100mL, 4.03e-02 g/L | |

| Record name | Nebivolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nebivolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

99200-09-6, 118457-14-0 | |

| Record name | α,α′-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99200-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-methanol, alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099200096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nebivolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nebivolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nebivolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223.0-228.0 | |

| Record name | Nebivolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Dichotomous Role of Nebivolol's Enantiomers in β1-Adrenergic Receptor Blockade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebivolol, a third-generation β-blocker, exhibits a unique pharmacological profile characterized by high β1-adrenergic receptor selectivity and vasodilatory properties mediated by nitric oxide (NO) release.[1][2] This dual mechanism of action distinguishes it from previous generations of β-blockers. This compound is administered as a racemic mixture of two enantiomers: d-nebivolol ((+)-SRRR-nebivolol) and l-nebivolol ((-)-RSSS-nebivolol).[1] A comprehensive understanding of the distinct roles of these enantiomers is crucial for elucidating the drug's overall therapeutic effects and for guiding the development of future cardiovascular therapies. This technical guide provides an in-depth analysis of the stereoselective pharmacology of this compound, focusing on the differential contributions of its d- and l-enantiomers to β1-adrenergic receptor blockade and associated signaling pathways.

Data Presentation: Quantitative Analysis of Enantiomer Activity

The pharmacological actions of this compound's enantiomers are quantitatively distinct, with d-nebivolol being the primary mediator of β1-adrenergic receptor antagonism. The following tables summarize the key quantitative data from in vitro studies.

Table 1: β-Adrenergic Receptor Binding Affinities of this compound Enantiomers

| Compound | β1-Adrenergic Receptor Kᵢ (nM) | β2-Adrenergic Receptor Kᵢ (nM) | β1/β2 Selectivity Ratio | Reference |

| d-Nebivolol | 0.41 | - | - | [3] |

| l-Nebivolol | 600 | - | - | [3] |

| Racemic this compound | 0.9 | 45 | 50 | [4] |

Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ indicates a higher affinity.

Table 2: Functional Antagonism of β1-Adrenergic Receptor-Mediated cAMP Accumulation

| Compound | IC₅₀ for inhibition of noradrenaline-induced cAMP accumulation (nM) | Reference |

| d-Nebivolol | 15 | [5] |

| l-Nebivolol | No activity | [5] |

| Racemic this compound | 22 | [5] |

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Radioligand Binding Assays

Detailed methodologies for determining the binding affinities of this compound enantiomers to β-adrenergic receptors are crucial for quantitative comparison.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of d-nebivolol and l-nebivolol for β1- and β2-adrenergic receptors.

Materials:

-

Membrane preparations from cells expressing human β1- or β2-adrenergic receptors (e.g., CHO cells).[3]

-

Radioligand: [³H]CGP-12177 (a non-selective β-adrenergic antagonist).[3][4]

-

Competitors: d-nebivolol, l-nebivolol, and known selective and non-selective β-blockers.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand ([³H]CGP-12177) and varying concentrations of the unlabeled competitor (d-nebivolol or l-nebivolol).[3][4]

-

Equilibration: The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.[6]

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate competition binding curves. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from these curves. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[6]

cAMP Functional Assays

Functional assays measuring the inhibition of agonist-induced cyclic adenosine monophosphate (cAMP) accumulation are used to assess the antagonist potency of the this compound enantiomers at the β1-adrenergic receptor.

Objective: To determine the IC₅₀ values of d-nebivolol and l-nebivolol for the inhibition of noradrenaline-induced cAMP accumulation in cardiac cells.

Materials:

-

Cultured cardiac cells (e.g., from neonatal rats).[5]

-

β-adrenergic agonist: Noradrenaline.[5]

-

Test compounds: d-nebivolol and l-nebivolol.

-

cAMP assay kit (e.g., based on radioimmunoassay or fluorescence resonance energy transfer).

-

Cell lysis buffer.

Procedure:

-

Cell Culture: Cardiac cells are cultured to form a confluent monolayer.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of d-nebivolol or l-nebivolol for a specific duration.

-

Stimulation: The cells are then stimulated with a fixed concentration of noradrenaline to induce cAMP production.[5]

-

Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysates is measured using a suitable assay kit.

-

Data Analysis: The data are plotted as the percentage of inhibition of the noradrenaline-induced cAMP response versus the concentration of the this compound enantiomer. The IC₅₀ value is determined from the resulting dose-response curve.

Signaling Pathways

The distinct pharmacological effects of this compound's enantiomers are a result of their engagement with different signaling pathways.

d-Nebivolol: β1-Adrenergic Receptor Blockade and G-Protein Signaling

The primary mechanism of action of d-nebivolol is the competitive antagonism of the β1-adrenergic receptor, which is a G-protein coupled receptor (GPCR). This blockade prevents the binding of endogenous catecholamines, such as adrenaline and noradrenaline, thereby inhibiting the canonical Gs-protein signaling cascade.

Caption: d-Nebivolol's blockade of the β1-adrenergic receptor signaling pathway.

l-Nebivolol: Nitric Oxide-Mediated Vasodilation

l-Nebivolol contributes to the vasodilatory effects of racemic this compound primarily through the stimulation of nitric oxide (NO) production in endothelial cells. This action is largely independent of β1-adrenergic receptor blockade and is thought to be mediated, at least in part, through β3-adrenergic receptor agonism.[7][8]

Caption: l-Nebivolol's activation of the nitric oxide signaling pathway.

This compound's Biased Agonism: β-Arrestin Signaling

Recent evidence suggests that this compound can act as a biased agonist at β-adrenergic receptors, preferentially activating G protein-coupled receptor kinase (GRK)/β-arrestin signaling pathways independent of G-protein activation.[9][10][11][12][13] This biased agonism may contribute to some of the unique clinical effects of this compound.

References

- 1. Different pharmacological properties of two enantiomers in a unique beta-blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human beta 1- and beta 2-adrenergic receptor binding and mediated accumulation of cAMP in transfected Chinese hamster ovary cells. Profile of this compound and known beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The receptor binding profile of the new antihypertensive agent this compound and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta-adrenoceptor-mediated cAMP accumulation in cardiac cells: effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of this compound in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. The β-blocker this compound Is a GRK/β-arrestin Biased Agonist | PLOS One [journals.plos.org]

- 10. [PDF] The β-blocker this compound Is a GRK/β-arrestin Biased Agonist | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. The β-blocker this compound Is a GRK/β-arrestin biased agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The β-blocker this compound Is a GRK/β-arrestin Biased Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Nebivolol's Vasodilatory Effects Independent of Beta-Blockade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebivolol, a third-generation beta-blocker, distinguishes itself from other agents in its class through a unique vasodilatory mechanism that is independent of its selective β1-adrenergic receptor blockade. This vasodilation is primarily mediated by the potentiation of the L-arginine/nitric oxide (NO) pathway within the vascular endothelium. This technical guide provides an in-depth exploration of the molecular mechanisms, supported by quantitative data from key experiments, detailed experimental protocols, and visual representations of the involved signaling pathways. The evidence presented herein demonstrates that this compound's vasodilatory action is a result of its ability to stimulate endothelial nitric oxide synthase (eNOS), at least in part, through β3-adrenergic receptor agonism, leading to increased NO bioavailability and subsequent vascular relaxation.

Introduction

Traditional beta-blockers, while effective in reducing heart rate and blood pressure, can sometimes lead to undesirable effects such as increased peripheral vascular resistance. This compound, a racemic mixture of d- and l-enantiomers, offers a distinct advantage by inducing vasodilation, thereby reducing peripheral resistance.[1] The d-enantiomer is primarily responsible for the selective β1-adrenergic blockade, whereas the l-enantiomer is more potent in stimulating nitric oxide release.[1] This unique property makes this compound a subject of significant interest for researchers and clinicians, particularly in patient populations with endothelial dysfunction.[1] This guide will dissect the non-beta-blocking vasodilatory mechanisms of this compound, providing a comprehensive resource for understanding its unique pharmacological profile.

Core Mechanism: The L-Arginine/Nitric Oxide Pathway

The cornerstone of this compound's vasodilatory effect lies in its interaction with the endothelial L-arginine/NO pathway.[1] This is a critical signaling cascade that regulates vascular tone. This compound enhances the production of NO, a potent vasodilator, in the endothelial cells. The vasodilatory effect is endothelium-dependent and can be significantly attenuated by inhibitors of nitric oxide synthase (NOS), such as N(G)-monomethyl-L-arginine (L-NMMA).[2][3]

In Vivo Evidence: Human Forearm and Hand Vein Studies

Studies in human subjects have provided compelling evidence for this compound's NO-dependent vasodilation.

Table 1: Effect of this compound on Human Forearm and Hand Vein Vasculature

| Vascular Bed | This compound Administration | Observation | Inhibition with L-NMMA | Reference |

| Forearm Resistance Vasculature | Brachial artery infusion (354 µ g/min ) | Increased forearm blood flow by 91 ± 18% | Vasodilation inhibited by 65 ± 10% | [4] |

| Dorsal Hand Vein | Local infusion | Dose-dependent venodilation (up to 72 ± 18%) | Maximum dilation reduced to 18% | [5][6] |

Experimental Protocol: Venous Occlusion Plethysmography

Objective: To measure forearm blood flow (FBF) in response to intra-arterial drug infusion.

Methodology:

-

Subject Preparation: Healthy male volunteers or patients with essential hypertension are recruited. Antihypertensive medications are typically discontinued for a specified period before the study.[7]

-

Cannulation: The brachial artery of the non-dominant arm is cannulated under local anesthesia for drug infusion. A corresponding vein may be cannulated for blood sampling.

-

Plethysmography Setup: A mercury-in-silastic strain gauge is placed around the thickest part of the forearm to measure changes in forearm circumference, which are proportional to changes in volume. A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation from the measurement. An upper arm cuff is inflated to a pressure below diastolic pressure (e.g., 40-50 mmHg) to occlude venous outflow without affecting arterial inflow.

-

Drug Infusion: A baseline FBF is established with a saline infusion. Subsequently, increasing doses of this compound (e.g., 88.5, 177, and 354 µ g/min ) are infused for set durations (e.g., 6 minutes each).[7] To investigate the role of NO, the NOS inhibitor L-NMMA (e.g., 2 mg/min) is co-infused with this compound.[7]

-

Measurement: During venous occlusion, the rate of increase in forearm volume is measured, which reflects the arterial inflow. FBF is typically expressed in ml/min/100ml of forearm tissue.

-

Data Analysis: Changes in FBF from baseline are calculated for each drug infusion period. The effect of L-NMMA on this compound-induced vasodilation is determined by comparing the FBF response with and without the inhibitor.

Experimental Workflow for Venous Occlusion Plethysmography

Caption: Workflow for assessing this compound's effect on forearm blood flow.

Molecular Mechanisms of eNOS Activation

This compound stimulates the endothelial isoform of nitric oxide synthase (eNOS) to produce NO from L-arginine. This activation involves a complex interplay of signaling pathways, including β3-adrenergic receptor stimulation and subsequent downstream signaling events.

Role of β3-Adrenergic Receptor Agonism

Several studies suggest that this compound acts as a β3-adrenoceptor agonist, which is expressed in endothelial cells.[8][9] This agonism is a key mechanism for its NO-mediated vasodilation. However, it is important to note that some studies have reported a low binding affinity of this compound for the β3-adrenoceptor, suggesting that other mechanisms may also be at play.[1]

Table 2: this compound's Interaction with the β3-Adrenergic Receptor

| Parameter | Finding | Implication | Reference |

| Binding Affinity (pKi) | β1: 9.17, β2: 7.96, β3: 5.6 | Lower affinity for β3 compared to β1 and β2 receptors. | [10] |

| Functional Studies | This compound-induced NO production is attenuated by the β3-antagonist SR59230A. | Functional agonism at the β3-receptor leads to NO release. | [11][12] |

eNOS Phosphorylation

A critical step in eNOS activation is its phosphorylation at specific serine residues. This compound has been shown to induce the phosphorylation of eNOS at serine 1177 (Ser1177), a key activating site.[2][13]

Table 3: Effect of this compound on eNOS Phosphorylation and NO Production in HUVECs

| Cell Type | This compound Concentration | Observation | Inhibition | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µmol/L | Increased NO release (+234 ± 7% vs. basal) | Partially reduced by β3-antagonist (SR 59230A); Completely inhibited by β3 and estrogen receptor blockade. | [13] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µmol/L | Significantly increased eNOS phosphorylation at Ser1177. | - | [13] |

Experimental Protocol: Measurement of Nitric Oxide Production in HUVECs

Objective: To quantify NO release from cultured endothelial cells in response to this compound.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until confluent.

-

Fluorescent Probe Loading: The cells are incubated with a specific fluorescent probe for NO, such as 4,5-diaminofluorescein diacetate (DAF-2 DA). DAF-2 DA is cell-permeable and is deacetylated intracellularly to DAF-2. In the presence of NO, DAF-2 is converted to the highly fluorescent triazolofluorescein (DAF-2T).

-

Stimulation: The cells are then treated with this compound (e.g., 10 µmol/L) or a control vehicle. To investigate the signaling pathway, cells can be pre-incubated with specific inhibitors such as the β3-adrenoceptor antagonist SR 59230A.[13]

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence microscope or a plate reader. An increase in fluorescence intensity corresponds to an increase in NO production.

-

Data Analysis: The change in fluorescence is quantified and compared between different treatment groups.

Signaling Pathway of this compound-Induced Vasodilation

Caption: this compound stimulates β3-receptors, leading to eNOS activation and NO production.

Role of this compound Metabolites

The in vivo metabolism of this compound may also contribute to its vasodilatory effects. Studies have shown that plasma from mice treated with this compound, containing its metabolites, can induce a significant increase in NO release from aortic segments.[10] This suggests that the parent compound and its metabolites may act synergistically to promote vasodilation. Further research is needed to fully elucidate the specific contributions of each metabolite to the overall vascular effects of this compound.

Conclusion

The vasodilatory properties of this compound, independent of its β1-adrenergic blockade, represent a significant advancement in cardiovascular pharmacology. The evidence strongly supports a mechanism centered on the stimulation of the endothelial L-arginine/nitric oxide pathway. Key events in this process include the agonism of β3-adrenergic receptors and the subsequent phosphorylation and activation of eNOS, leading to increased NO bioavailability. This unique mode of action not only contributes to its antihypertensive efficacy but also suggests potential benefits in conditions characterized by endothelial dysfunction. This technical guide provides a foundational understanding of these mechanisms, which is crucial for ongoing research and the development of novel therapeutic strategies targeting the vascular endothelium.

References

- 1. Lack of evidence that this compound is a β₃-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits vascular smooth muscle cell proliferation by mechanisms involving nitric oxide but not cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric oxide mediated venodilator effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The vasodilator action of this compound in forearm vasculature of subjects with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces endothelium-dependent relaxations of canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The favorable kinetics and balance of this compound-stimulated nitric oxide and peroxynitrite release in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound induces eNOS activation and NO-liberation in murine corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HKU Scholars Hub: this compound induces endothelium-dependent relaxations of canine coronary arteries [hub.hku.hk]

- 13. Mechanisms underlying this compound-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Nebivolol's Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacokinetics of the active metabolites of nebivolol, a third-generation beta-blocker with vasodilatory properties. A comprehensive understanding of the metabolic fate of this compound is crucial for optimizing its therapeutic use and for the development of novel cardiovascular agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways and analytical workflows.

Introduction to this compound Metabolism

This compound is administered as a racemic mixture of d-nebivolol and l-nebivolol. The d-enantiomer is primarily responsible for the selective β1-adrenergic receptor antagonism, while the l-enantiomer contributes to the vasodilatory effect through nitric oxide potentiation.[1] The drug undergoes extensive hepatic metabolism, primarily via the polymorphic cytochrome P450 enzyme CYP2D6.[1][2] This leads to significant inter-individual variability in its pharmacokinetic profile, categorizing individuals as either extensive metabolizers (EMs) or poor metabolizers (PMs).[1][2]

The primary metabolic pathways include aromatic hydroxylation to form 4-hydroxy-nebivolol (4-OH-nebivolol), which is also pharmacologically active, and direct glucuronidation.[3][4][5] Both the hydroxylated metabolites and glucuronide conjugates contribute to the overall β-blocking activity of the drug.[3][4] Other less significant pathways include N-dealkylation and alicyclic hydroxylation.[2]

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and its primary active metabolite, 4-OH-nebivolol, are significantly influenced by the CYP2D6 phenotype. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of this compound and 4-OH-Nebivolol in Extensive (EM) vs. Poor (PM) Metabolizers after a Single 5 mg Oral Dose. [1][6]

| Parameter | Analyte | Extensive Metabolizers (EMs) (n=40) | Poor Metabolizers (PMs) (n=3) | PM/EM Ratio (%) |

| AUC (h*ng/mL) | This compound | 9.19 ± 8.91 | 139.22 ± 20.80 | 1514.9 |

| 4-OH-Nebivolol | 9.34 ± 7.98 | 13.54 ± 1.33 | 144.9 | |

| Cmax (ng/mL) | This compound | 1.66 ± 0.86 | 5.24 ± 0.48 | 315.6 |

| 4-OH-Nebivolol | 0.68 ± 0.22 | 0.96 ± 0.29 | 141.2 |

Table 2: General Pharmacokinetic Properties of this compound Enantiomers and Metabolites.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (tmax) | 1.5 - 4 hours | [3][4] |

| Oral Bioavailability | EMs: 12%, PMs: 96% | [1][2] |

| Plasma Protein Binding | ~98% (primarily to albumin) | [3][4] |

| Elimination Half-life (d-nebivolol) | EMs: ~12 hours, PMs: ~19 hours | [3][7] |

| Elimination Half-life (Unchanged this compound) | EMs: ~10 hours, PMs: up to 30-50 hours | [1][2] |

| Route of Elimination (EMs) | Urine: ~38%, Feces: ~44% | [2][3] |

| Route of Elimination (PMs) | Urine: ~67%, Feces: ~13% | [2][3] |

Table 3: Pharmacokinetic Parameters of this compound Enantiomers after a 20 mg Dose. [5]

| Analyte | Cmax (ng/mL) | AUC (ng*h/mL) | Apparent Volume of Distribution (L) | Clearance (L/h) |

| d-nebivolol | 2.75 ± 1.55 | 13.78 ± 15.27 | 10,290.81 ± 3911.72 | 1241.63 ± 749.77 |

| l-nebivolol | 5.29 ± 2.06 | 27.72 ± 15.32 | 8,066.66 ± 4,055.50 | 435.53 ± 180.93 |

| d,l-nebivolol | 8.02 ± 3.47 | 41.50 ± 29.76 | 10,423.42 ± 6796.50 | 635.31 ± 300.25 |

| This compound Glucuronides | 68.34 ± 44.68 | 396.78 ± 297.94 | - | - |

Experimental Protocols

In Vivo Pharmacokinetic Study in Healthy Volunteers

This protocol outlines a typical design for a clinical study investigating the pharmacokinetics of this compound and its metabolites.

Objective: To determine the pharmacokinetic profile of this compound and its active metabolite, 4-OH-nebivolol, in healthy volunteers and to assess the influence of CYP2D6 phenotype.

Methodology:

-

Subject Recruitment: Enroll a cohort of healthy, non-smoking male and female volunteers. Obtain informed consent and perform a medical screening, including genotyping for CYP2D6 status.

-

Study Design: An open-label, single-dose, parallel-group study. Subjects are grouped based on their CYP2D6 genotype (e.g., Extensive Metabolizers vs. Poor Metabolizers).

-

Drug Administration: Following an overnight fast, subjects receive a single oral dose of 5 mg this compound with water.[1]

-

Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store the plasma samples at -20°C or lower until analysis.[8]

-

Bioanalysis: Determine the plasma concentrations of this compound and 4-OH-nebivolol using a validated bioanalytical method, such as LC-MS/MS.[9]

-

Pharmacokinetic Analysis: Perform non-compartmental analysis on the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, tmax, AUC, and elimination half-life.[1]

Bioanalytical Method for this compound and 4-OH-Nebivolol in Human Plasma using LC-MS/MS

This protocol describes a standard method for the simultaneous quantification of this compound and its hydroxylated metabolite in plasma.

Materials and Reagents:

-

Human plasma (with K2EDTA)

-

This compound and 4-OH-nebivolol reference standards

-

Stable isotope-labeled internal standard (e.g., (Rac)-Nebivolol-d4)[9]

-

Acetonitrile, Methanol (HPLC grade)

-

Formic acid

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges

Procedure:

-

Sample Preparation (Solid Phase Extraction):

-

Thaw plasma samples and internal standard working solution.

-

To 100 µL of plasma, add 25 µL of the internal standard working solution.[9]

-

Condition the SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analytes with a suitable elution solvent (e.g., methanol with formic acid).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatographic Separation: Use a C18 analytical column with a gradient elution program using a mobile phase consisting of an aqueous component (e.g., ammonium carbonate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the parent and product ions for this compound, 4-OH-nebivolol, and the internal standard.

-

-

Calibration and Quantification:

-

Prepare a calibration curve by spiking known concentrations of this compound and 4-OH-nebivolol into blank plasma.

-

Process calibration standards and quality control samples alongside the unknown samples.

-

Quantify the analytes in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic pathways of this compound.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a this compound pharmacokinetic study.

Conclusion

The pharmacokinetics of this compound's active metabolites are complex and heavily influenced by the genetic polymorphism of the CYP2D6 enzyme. The formation of active hydroxylated and glucuronidated metabolites plays a significant role in the drug's overall therapeutic effect, particularly in extensive metabolizers. The provided data and protocols offer a foundational resource for researchers and drug development professionals engaged in the study of this compound and other cardiovascular drugs with similar metabolic profiles. A thorough understanding of these pharmacokinetic principles is essential for dose optimization and for predicting potential drug-drug interactions.

References

- 1. Phenotypic differences in this compound metabolism and bioavailability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Bystolic), a Novel Beta Blocker for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Review of this compound Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C22H25F2NO4 | CID 71301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Nebivolol's Impact on Reactive Oxygen Species in Cardiac Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebivolol, a third-generation beta-blocker, exhibits a unique pharmacological profile characterized by high β1-adrenergic receptor selectivity and vasodilatory properties mediated by the nitric oxide (NO) pathway.[1][2][3] Beyond its primary antihypertensive effects, this compound has demonstrated significant antioxidant activity within the cardiovascular system. This technical guide provides an in-depth analysis of this compound's mechanisms of action in mitigating reactive oxygen species (ROS) in cardiac cells. It details the key signaling pathways involved, presents quantitative data from preclinical and clinical studies, and offers comprehensive experimental protocols for researchers investigating the cardioprotective effects of this drug.

Introduction: The Double-Edged Sword of Reactive Oxygen Species in the Heart

Reactive oxygen species (ROS), including superoxide anion (O2•−), hydrogen peroxide (H2O2), and hydroxyl radical (•OH), are highly reactive molecules generated as byproducts of normal cellular metabolism, primarily within the mitochondria. In cardiac cells, ROS play a dual role. At physiological concentrations, they act as signaling molecules in various cellular processes. However, excessive ROS production, a condition known as oxidative stress, is a key contributor to the pathophysiology of numerous cardiovascular diseases, including hypertension, heart failure, and ischemia-reperfusion injury. Oxidative stress in cardiomyocytes leads to cellular damage, including lipid peroxidation, protein oxidation, DNA damage, and apoptosis, ultimately impairing cardiac function.[4]

This compound has emerged as a promising therapeutic agent that not only addresses the hemodynamic aspects of cardiovascular disease but also directly counteracts oxidative stress in the heart.[3][5] This guide will elucidate the molecular mechanisms underlying these protective effects.

Mechanisms of this compound-Mediated ROS Reduction

This compound mitigates ROS in cardiac cells through a multi-faceted approach, involving both receptor-dependent and -independent actions.[1]

β3-Adrenergic Receptor-Mediated Nitric Oxide Production

A primary mechanism of this compound's antioxidant effect is its agonistic activity on β3-adrenergic receptors (β3-AR) in cardiac and endothelial cells.[6][7][8] This stimulation triggers a signaling cascade that increases the bioavailability of nitric oxide (NO), a potent vasodilator and antioxidant.

-

Activation of eNOS and nNOS: this compound-induced β3-AR activation leads to the stimulation of endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS).[6][9][10] This is often mediated through the AMP-activated protein kinase (AMPK) pathway.[11][12] The subsequent increase in NO production helps to scavenge superoxide anions, thereby reducing oxidative stress.[1]

-

Prevention of eNOS Uncoupling: In pathological conditions, eNOS can become "uncoupled," producing superoxide instead of NO. This compound has been shown to prevent this uncoupling, further enhancing NO bioavailability and reducing ROS generation.[1][13]

Inhibition of NADPH Oxidase

NADPH oxidases (NOX) are a major enzymatic source of ROS in the cardiovascular system.[14][15] this compound has been shown to directly inhibit the activity of NADPH oxidase in cardiac cells.[13][16][17]

-

Interference with Subunit Assembly: this compound can interfere with the assembly of the NADPH oxidase complex by preventing the translocation of cytosolic subunits, such as Rac1 and p67phox, to the membrane-bound components.[13][16] This prevents the activation of the enzyme and subsequent superoxide production.

-

Downregulation of NOX Subunits: Studies have also indicated that this compound treatment can lead to the downregulation of NADPH oxidase subunit expression, including NOX1, NOX2 (gp91phox), and p22phox, at both the mRNA and protein levels.[13]

Direct Scavenging of Reactive Oxygen Species

This compound and its metabolites possess intrinsic antioxidant properties, allowing them to directly scavenge ROS in a receptor-independent manner.[1] This direct interaction with free radicals contributes to the overall reduction of oxidative stress in cardiac cells.

Mitochondrial Effects

Mitochondria are the primary source of cellular ROS. This compound has been shown to improve mitochondrial function and biogenesis, which can lead to a reduction in mitochondrial ROS production.[5][17][18] Some studies suggest that this compound can restore the number of myocardial mitochondria and improve their organization.[17]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound's impact on ROS in cardiac cells.

Figure 1: this compound's dual mechanism of action on ROS reduction.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on markers of oxidative stress and related parameters in cardiac cells and tissues.

Table 1: In Vitro Studies

| Parameter | Cell Type | Treatment/Condition | This compound Concentration | Effect | Reference |

| Intracellular ROS | H9c2 Cardiomyoblasts | Angiotensin II-induced | 1 µM | Significant decrease in DCF fluorescence | [16][18] |

| Intracellular ROS | H9c2 Cardiomyoblasts | LPS-induced | 1 µM | Significant reduction in DCF fluorescence | [18] |

| NADPH Oxidase Activity | Heart Membranes (Ang II-infused rats) | In vitro treatment | Not specified | Inhibition of activity | [16][19] |

| NOX2 mRNA Expression | H9c2 Cardiomyoblasts | Angiotensin II-induced | 1 µM | Downregulation | [16] |

| Mitochondrial ROS | H9c2 Cardiomyoblasts | LPS-induced | 1 µM | Significant reduction in MitoSOX Red fluorescence | [20] |

Table 2: In Vivo and Clinical Studies

| Parameter | Model/Patient Population | This compound Treatment | Effect | Reference |

| Myocardial Scar Area | Mouse Myocardial Infarction Model | 4 weeks | 68% reduction compared to control | [6][8] |

| Cardiomyocyte Apoptosis | Mouse Myocardial Infarction Model | 4 weeks | Significant decrease | [6][17] |

| Superoxide Levels | Zucker Obese Rat Myocardium | Not specified | Significant reduction | [21] |

| NADPH Oxidase Activity | Zucker Obese Rat Myocardium | Not specified | Significant reduction | [21] |

| Malondialdehyde (MDA) | Patients with Slow Coronary Flow | 5 mg/day for 6 months | Significant decrease | [22] |

| Superoxide Dismutase (SOD) Activity | Patients with Cardiac Syndrome X | 5 mg/day for 12 weeks | Significant increase | [11] |

| Nitric Oxide (NOx) Levels | Patients with Cardiac Syndrome X | 5 mg/day for 12 weeks | Significant increase | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on ROS in cardiac cells.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol is adapted for adherent cardiac cell lines like H9c2.

Materials:

-

H9c2 cardiomyoblasts

-

Culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate Buffered Saline (PBS)

-

This compound

-

ROS-inducing agent (e.g., Angiotensin II, LPS, H2O2)

-

Black 96-well microplate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed H9c2 cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment with this compound: The following day, replace the medium with fresh serum-free medium containing the desired concentration of this compound (e.g., 1 µM) and incubate for the specified pre-treatment time (e.g., 30 minutes).

-

Induction of Oxidative Stress: Add the ROS-inducing agent (e.g., Angiotensin II at 1 µM) to the wells and incubate for the desired duration.

-

DCFH-DA Loading: Remove the treatment medium and wash the cells twice with warm PBS. Add 100 µL of 5 µM DCFH-DA solution in serum-free medium to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

-

Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[3][23] Alternatively, visualize and capture images using a fluorescence microscope.

References

- 1. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ejmjih.com [ejmjih.com]

- 7. Assessment of cardiac fibrosis [bio-protocol.org]

- 8. This compound protects against myocardial infarction injury via stimulation of beta 3-adrenergic receptors and nitric oxide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. The effect of this compound treatment on oxidative stress and antioxidant status in patients with cardiac syndrome-X - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. clyte.tech [clyte.tech]

- 14. NADPH oxidase signaling and cardiac myocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Differential effects of β-blockers this compound and metoprolol on mitochondrial biogenesis and antioxidant defense in angiotensin II-induced pathology in H9c2 cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparison of the Protective Effects of this compound and Metoprolol against LPS-Induced Injury in H9c2 Cardiomyoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound inhibits superoxide formation by NADPH oxidase and endothelial dysfunction in angiotensin II-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound Improves Diastolic Dysfunction and Myocardial Remodeling through Reductions in Oxidative Stress in the Zucker Obese Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Beneficial effects of this compound treatment on oxidative stress parameters in patients with slow coronary flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Pathway of Nebivolol-Induced Nitric Oxide Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nebivolol, a third-generation beta-blocker, is distinguished from its predecessors by its unique vasodilatory properties, which are primarily mediated through the induction of nitric oxide (NO) production. This technical guide provides a comprehensive overview of the molecular pathways implicated in this compound-induced NO synthesis. It delves into the receptor interactions, downstream signaling cascades, and the role of various nitric oxide synthase isoforms. This document synthesizes findings from numerous studies, presenting quantitative data in structured tables, detailing key experimental methodologies, and illustrating the complex signaling networks through meticulously crafted diagrams. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular pharmacology and drug development.

Introduction

This compound is a highly selective β1-adrenergic receptor antagonist utilized in the management of hypertension and heart failure.[1][2] Unlike traditional beta-blockers, this compound exerts a vasodilatory effect by stimulating the release of nitric oxide, a critical signaling molecule in the regulation of vascular tone and endothelial function.[1][3][4] This unique characteristic is attributed to its interaction with the L-arginine/NO pathway.[4][5][6] The l-enantiomer of this compound is primarily responsible for facilitating NO release, whereas the d-isomer confers its β1-blocking activity.[4] Understanding the intricate molecular mechanisms that govern this compound's NO-potentiating effects is crucial for optimizing its therapeutic applications and for the development of novel cardiovascular drugs.

Receptor-Mediated Activation of Nitric Oxide Production

The initiation of this compound-induced NO production involves the activation of specific cell surface receptors, leading to downstream signaling events.

The Role of β3-Adrenergic Receptors

A substantial body of evidence points to the activation of β3-adrenergic receptors as a primary mechanism for this compound-induced NO production.[2][7][8] This interaction is considered a key differentiator from other beta-blockers and is thought to contribute to this compound's favorable metabolic profile.[2] Studies have demonstrated that the presence of a β3-antagonist, SR59230A, can abolish or significantly reduce this compound-induced NO release in both cardiac tissue and human umbilical vein endothelial cells (HUVECs).[7][8][9] This suggests a fundamental role for β3-adrenergic receptors in mediating this effect.[7][8]

Involvement of β2-Adrenergic and Estrogen Receptors

While the β3-adrenergic receptor pathway is prominent, other receptors have also been implicated. Some research suggests that metabolites of this compound, rather than the parent compound, may stimulate endothelial β2-adrenergic receptors, leading to an increase in intracellular calcium and subsequent NO production.[10] Furthermore, in HUVECs, the complete inhibition of this compound-induced NO liberation was achieved by the simultaneous blockade of β3-adrenoceptors and estrogen receptors, indicating a potential synergistic or parallel pathway involving estrogen receptors.[9]

Downstream Signaling Cascades

Following receptor activation, a cascade of intracellular signaling events culminates in the activation of nitric oxide synthase (NOS) enzymes.

The L-Arginine/NO Pathway

The central pathway for this compound's vasodilatory action is the L-arginine/nitric oxide system.[6] This pathway involves the enzymatic conversion of L-arginine to L-citrulline and NO by a family of NOS enzymes.[3] The vasodilatory effects of this compound can be blocked by inhibitors of NOS, such as N(G)-monomethyl-L-arginine (L-NMMA), and restored by the addition of the NOS substrate, L-arginine.[3][11]

Calcium-Dependent Activation

Evidence suggests that this compound-induced NO production is a calcium-dependent process.[10][12][13] Metabolized this compound has been shown to induce a rapid and sustained rise in endothelial cytosolic free Ca2+ concentration, which is abrogated by β2-adrenergic receptor antagonists.[10] The absence of extracellular calcium has been reported to completely abolish the effects of this compound on NO production.[12]

The Role of the PI3K/Akt Pathway

The involvement of the phosphatidylinositol-3-kinase (PI3K)/Akt pathway in this compound-induced NO production is a subject of some debate. While some studies have shown that this compound can enhance Akt phosphorylation, other research indicates that the blockade of Akt does not affect this compound-induced NO production or vasodilation.[12][14] This suggests that while this compound may activate the Akt pathway, this activation might not be directly linked to NO synthesis and could be responsible for other vascular effects of the drug.[12]

ATP Efflux and P2Y Receptor Activation

An alternative mechanism proposes that this compound stimulates NO release through an ATP-dependent, P2Y-receptor activation pathway.[15] This involves the release of ATP from endothelial cells, which then acts in an autocrine or paracrine manner on P2Y purinoceptors to stimulate eNOS.[15]

Nitric Oxide Synthase Isoforms

This compound's effects on NO production are mediated through the activation of specific NOS isoforms, which can vary depending on the tissue context.

Endothelial Nitric Oxide Synthase (eNOS)

In the vasculature, endothelial nitric oxide synthase (eNOS) is the primary enzyme responsible for this compound-induced NO production.[1][3] this compound has been shown to increase the expression and activity of eNOS in endothelial cells.[3] The activation of eNOS is a key step in the endothelium-dependent relaxation induced by this compound.[3][9] Specifically, this compound can lead to the phosphorylation of eNOS at serine 1177, a site associated with increased enzyme activity.[9]

Inducible Nitric Oxide Synthase (iNOS)

In cardiac tissue, studies have indicated that this compound stimulates NO production through the activation and overexpression of inducible nitric oxide synthase (iNOS).[7][8] This effect is also mediated by the activation of β3-adrenergic receptors.[7][8] Real-time PCR experiments have confirmed the cardiac overexpression of iNOS following this compound treatment, without a corresponding increase in eNOS or neuronal NOS (nNOS).[7][8] However, other studies in the context of cerebral ischemia/reperfusion injury suggest that this compound can decrease the expression of iNOS while increasing eNOS expression.[16]

Neuronal Nitric Oxide Synthase (nNOS)

In the context of myocardial infarction, this compound treatment has been associated with an increased expression of neuronal nitric oxide synthase (nNOS), in addition to the phosphorylation of eNOS.[17] This suggests that in certain pathological conditions, this compound may act as a dual activator of both eNOS and nNOS.[17]

Antioxidant Properties and NO Bioavailability

Beyond stimulating NO production, this compound also enhances the bioavailability of NO through its antioxidant properties.[3][18] In hypertensive states, endothelial dysfunction is often characterized by increased oxidative stress and the "uncoupling" of eNOS, leading to the production of superoxide radicals instead of NO.[18] this compound has been shown to inhibit eNOS uncoupling and reduce the production of peroxynitrite (ONOO-), a cytotoxic oxidant formed from the reaction of NO with superoxide.[18][19] This leads to a more favorable ratio of NO to ONOO-, thereby restoring endothelial function.[18]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on nitric oxide production and related parameters.

| Parameter | Experimental Model | Treatment | Result | Reference |

| NO Production (DAF Fluorescence) | Human Umbilical Vein Endothelial Cells (HUVEC) | This compound (10 µmol/L) for 10 min | +234 +/- 7% increase from basal | [9] |

| NO Production (DAF Fluorescence) | Isolated Rat Heart | This compound (10⁻⁷ mol/L) | Statistically significant increase | [7][8] |

| Forearm Blood Flow | Human Forearm Vasculature | This compound (354 µ g/min ) | 91 +/- 18% increase | [11][20] |

| [NO]/[ONOO-] Ratio | Mesenteric Arteries from Spontaneously Hypertensive Rats (SHR) | This compound (10 µmol/L) | Increased from 1.14 +/- 0.11 to 3.09 +/- 0.04 | [18] |

| NO Release Kinetics | Human Umbilical Vein Endothelial Cells (HUVEC) | This compound | 75 ± 5 nM/s | [15][21] |

Key Experimental Protocols

Measurement of Nitric Oxide Production using Diaminofluorescein (DAF)

Objective: To quantify NO production in tissues or cells.

Methodology:

-

Isolated tissues (e.g., heart, aortic rings) or cultured cells (e.g., HUVECs) are incubated with a fluorescent probe for NO, such as diaminofluorescein diacetate (DAF-2DA).[7][8][9]

-

DAF-2DA is cell-permeable and is deacetylated by intracellular esterases to DAF-2, which is non-fluorescent.

-

In the presence of NO and oxygen, DAF-2 is converted to the highly fluorescent triazolofluorescein (DAF-2T).

-

The tissue or cells are then stimulated with varying concentrations of this compound or control substances.[7][13]

-

The resulting fluorescence is measured using a fluorescence microscope or a fluorometric plate reader.[7][12]

-

The intensity of the fluorescence is proportional to the amount of NO produced.

Assessment of Vasodilation using Venous Occlusion Plethysmography

Objective: To measure changes in forearm blood flow in response to drug infusion.

Methodology:

-

The subject rests in a supine position with their forearm supported.

-

A strain gauge is placed around the thickest part of the forearm to measure changes in circumference.

-

A cuff is placed around the upper arm and inflated to a pressure that occludes venous return but not arterial inflow (typically 40-50 mmHg).

-

Another cuff is placed around the wrist and inflated to suprasystolic pressure to exclude hand circulation.

-

Drugs (this compound, control substances, inhibitors) are infused into the brachial artery.[11][20]

-

The rate of increase in forearm volume, measured by the strain gauge, reflects the arterial blood flow.

-

Measurements are taken at baseline and during drug infusion to determine the vasodilator response.[11]

Measurement of NO and Peroxynitrite using Nanosensors

Objective: To simultaneously measure the real-time release of NO and peroxynitrite (ONOO-) from endothelial cells.

Methodology:

-

Amperometric nanosensors with high selectivity for NO and ONOO- are used.[18][21]

-

The nanosensors, with a diameter of approximately 300 nm, are positioned close to the cell membrane (around 5 ± 2 µm) of cultured endothelial cells (e.g., HUVECs).[21]

-

The cells are stimulated with this compound or other compounds.

-

The nanosensors detect the electrochemical signals generated by NO and ONOO-, allowing for the quantification of their concentrations and release kinetics.[18][21]

-

This technique enables the determination of the [NO]/[ONOO-] ratio, an indicator of endothelial function or dysfunction.[18]

Signaling Pathway and Workflow Diagrams

This compound-Induced NO Production in Endothelial Cells

Caption: Signaling pathways of this compound-induced NO production in endothelial cells.

This compound-Induced NO Production in Cardiac Tissue

Caption: this compound's signaling pathway for NO production in cardiac tissue.

Experimental Workflow for Measuring NO Production

Caption: Workflow for quantifying this compound-induced NO production.

Conclusion

The molecular pathway of this compound-induced nitric oxide production is multifaceted, involving a complex interplay of receptor activation, downstream signaling cascades, and the engagement of specific nitric oxide synthase isoforms. The primary initiating event is the agonism of β3-adrenergic receptors, with potential contributions from β2-adrenergic and estrogen receptors. This leads to an increase in intracellular calcium and, in some contexts, ATP efflux, ultimately activating eNOS in the endothelium and upregulating iNOS in cardiac tissue. Furthermore, this compound's antioxidant properties enhance the bioavailability of NO by mitigating oxidative stress. This comprehensive understanding of this compound's mechanism of action not only elucidates its unique therapeutic profile but also provides a foundation for the development of future cardiovascular therapies targeting the nitric oxide pathway. Further research is warranted to fully dissect the relative contributions of each signaling pathway in different physiological and pathological states.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Nitric oxide mechanisms of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. berlin-chemie.ru [berlin-chemie.ru]

- 4. This compound: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Role of the L-arginine/nitric oxide system in the action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. This compound induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms underlying this compound-induced endothelial nitric oxide synthase activation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. This compound vasodilates human forearm vasculature: evidence for an L-arginine/NO-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Characterization of nitric oxide release by this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neither K+ channels nor PI3K/Akt mediates the vasodilative effect of this compound on different types of rat arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The favorable kinetics and balance of this compound-stimulated nitric oxide and peroxynitrite release in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound regulates eNOS and iNOS expressions and alleviates oxidative stress in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Protects against Myocardial Infarction Injury via Stimulation of Beta 3-Adrenergic Receptors and Nitric Oxide Signaling | PLOS One [journals.plos.org]

- 18. Effect of this compound on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of this compound on Endothelial Nitric Oxide and Peroxynitrite Release in Hypertensive Animals: Role of Antioxidant Activity | Semantic Scholar [semanticscholar.org]

- 20. This compound: endothelium-mediated vasodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The favorable kinetics and balance of this compound-stimulated nitric oxide and peroxynitrite release in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Agonistic Embrace: A Technical Guide to l-Nebivolol's Interaction with the β3-Adrenergic Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebivolol, a third-generation beta-blocker, distinguishes itself from its predecessors through a unique pharmacological profile. It is administered as a racemic mixture of two enantiomers, d-nebivolol and l-nebivolol. While d-nebivolol is a highly selective β1-adrenergic receptor antagonist, responsible for the drug's primary beta-blocking activity, l-nebivolol exhibits a distinct and crucial function: agonism at the β3-adrenergic receptor. This agonistic activity underlies this compound's vasodilatory effects, primarily mediated by the production of nitric oxide (NO). This technical guide provides an in-depth exploration of the β3-adrenergic receptor agonism of l-nebivolol, detailing the signaling pathways, presenting quantitative pharmacological data, and outlining key experimental protocols for its investigation.

Signaling Pathways of l-Nebivolol at the β3-Adrenergic Receptor

The vasodilatory effect of l-nebivolol is initiated by its binding to and activation of β3-adrenergic receptors located on endothelial cells. This interaction triggers a cascade of intracellular events culminating in the production of nitric oxide, a potent vasodilator.

The primary signaling pathway involves the coupling of the activated β3-adrenergic receptor to a stimulatory G-protein (Gs). This leads to the activation of endothelial nitric oxide synthase (eNOS). The precise intermediates linking Gs activation to eNOS stimulation are still under investigation, with some evidence suggesting the involvement of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, although this remains a subject of debate.

Once activated, eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. NO, being a small, lipophilic molecule, readily diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.

In the vascular smooth muscle cells, NO activates soluble guanylate cyclase (sGC). Activated sGC then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several downstream targets. This ultimately leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

There is also evidence to suggest that in certain conditions, this compound's β3-agonism can stimulate other nitric oxide synthase isoforms, such as neuronal NOS (nNOS) and inducible NOS (iNOS).[1][2]

Figure 1: Signaling pathway of l-nebivolol induced vasodilation.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (pKi) and functional potencies (pD2/EC50) of this compound enantiomers at β-adrenergic receptors, compiled from various in vitro studies.

| Compound | Receptor | Parameter | Value | Species/Tissue | Reference |

| l-Nebivolol | β1-AR | pKi | ~6.8 | Rabbit Lung | [3] |

| β3-AR | pKi | 5.6 | Human (recombinant) | [4] | |

| β3-AR | pD2 | 5.17 ± 0.04 | Rat Aorta | [5] | |

| β3-AR | Emax (%) | 18.9 ± 2.5 | Rat Aorta | [5] | |

| d-Nebivolol | β1-AR | pKi | ~9.0 | Rabbit Lung | [3] |

| β2-AR | pKi | ~7.3 | Rat Lung | [3] | |

| β3-AR | pD2 | 5.23 ± 0.05 | Rat Aorta | [5] | |

| β3-AR | Emax (%) | 24.1 ± 2.2 | Rat Aorta | [5] |

Note: pKi = -log(Ki); pD2 = -log(EC50). Emax represents the maximal response.

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines a method to determine the binding affinity of l-nebivolol for β3-adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of l-nebivolol for the β3-adrenergic receptor.

Materials:

-

Cell membranes prepared from cells expressing the human β3-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-CGP12177 or [¹²⁵I]-iodocyanopindolol.

-

Non-labeled ligands: l-nebivolol, d-nebivolol, isoprenaline (non-selective agonist), SR59230A (selective β3-antagonist).

-

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash buffer: Cold assay buffer.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the β3-adrenergic receptor in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and membrane preparation.

-

Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

-

Competition Binding: Radioligand, membrane preparation, and increasing concentrations of l-nebivolol.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the l-nebivolol concentration. Determine the IC50 value (the concentration of l-nebivolol that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Isolated Aortic Ring Vasorelaxation Assay

This ex vivo protocol is used to assess the functional effect of l-nebivolol on vascular tone.

Objective: To determine the concentration-response curve for l-nebivolol-induced vasorelaxation in isolated rat aortic rings.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Phenylephrine or other vasoconstrictor.

-

l-Nebivolol stock solution.

-

Organ bath system with force-displacement transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize a rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution.

-

Ring Preparation: Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Suspend the aortic rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to a force-displacement transducer.

-

Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 2g, with buffer changes every 15-20 minutes.

-

Viability Check: Test the viability of the endothelium by pre-contracting the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then adding acetylcholine (e.g., 10 µM). A relaxation of >70% indicates a functional endothelium.

-

Pre-contraction: After washing out the acetylcholine, pre-contract the rings again with the same concentration of phenylephrine to a stable plateau.

-

Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of l-nebivolol to the organ bath, allowing the response to stabilize at each concentration.

-

Data Analysis: Record the changes in tension. Express the relaxation induced by l-nebivolol as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the logarithm of the l-nebivolol concentration to generate a concentration-response curve. From this curve, determine the EC50 (potency) and Emax (maximal effect).

Figure 2: Experimental workflow for the isolated aortic ring assay.

Measurement of Nitric Oxide Production in Endothelial Cells

This protocol describes a common method for measuring NO production in cultured endothelial cells using a fluorescent dye.

Objective: To quantify the production of nitric oxide by human umbilical vein endothelial cells (HUVECs) in response to l-nebivolol.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Cell culture medium (e.g., M199 or EGM-2).

-

DAF-FM diacetate (4-amino-5-methylamino-2',7'-difluorofluorescein diacetate) or similar NO-sensitive fluorescent dye.

-

l-Nebivolol stock solution.

-

L-NAME (NG-nitro-L-arginine methyl ester) as a NOS inhibitor (negative control).

-

Fluorescence microplate reader or fluorescence microscope.

Procedure:

-

Cell Culture: Culture HUVECs in appropriate medium until they reach confluence in a 96-well plate or on glass coverslips.

-

Dye Loading: Wash the cells with a balanced salt solution (e.g., HBSS). Incubate the cells with DAF-FM diacetate (e.g., 5 µM) in the dark at 37°C for 30-60 minutes. The diacetate group is cleaved by intracellular esterases, trapping the dye inside the cells.

-

Washing: Wash the cells again to remove excess extracellular dye.

-

Stimulation: Add l-nebivolol at various concentrations to the cells. Include a vehicle control and a positive control (e.g., acetylcholine or bradykinin). For a negative control, pre-incubate some cells with L-NAME before adding l-nebivolol.

-

Measurement: Measure the increase in fluorescence intensity over time using a fluorescence microplate reader (excitation ~495 nm, emission ~515 nm) or visualize the fluorescence using a fluorescence microscope.

-

Data Analysis: The increase in fluorescence intensity is proportional to the amount of NO produced. Quantify the change in fluorescence and compare the response between different concentrations of l-nebivolol and the controls.

Cyclic AMP (cAMP) Accumulation Assay

This protocol is designed to measure changes in intracellular cAMP levels following receptor activation, which is relevant for discussing the controversy surrounding l-nebivolol's β3-AR signaling.

Objective: To determine if l-nebivolol stimulates cAMP accumulation in cells expressing the β3-adrenergic receptor.

Materials:

-

CHO or HEK293 cells stably transfected with the human β3-adrenergic receptor.

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

l-Nebivolol, Isoprenaline (positive control), Forskolin (direct adenylyl cyclase activator).

-

cAMP assay kit (e.g., ELISA, HTRF, or fluorescence polarization-based).

Procedure:

-

Cell Seeding: Seed the transfected cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate them with the stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.

-

Stimulation: Add different concentrations of l-nebivolol, isoprenaline, or forskolin to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Stop the reaction and lyse the cells according to the instructions of the cAMP assay kit.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

-

Data Analysis: Generate concentration-response curves for each compound and compare the ability of l-nebivolol to stimulate cAMP production relative to the positive controls. Some studies have reported that this compound does not significantly increase cAMP levels, suggesting a potential Gs-independent signaling pathway or biased agonism.[6][7]

References

- 1. db.cngb.org [db.cngb.org]

- 2. researchgate.net [researchgate.net]

- 3. The receptor binding profile of the new antihypertensive agent this compound and its stereoisomers compared with various beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the different adrenoceptor targets of this compound enantiomers in rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lack of evidence that this compound is a β₃-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]